molecular formula C6H6BrFN2 B173128 4-Bromo-6-fluorobenzene-1,3-diamine CAS No. 166818-71-9

4-Bromo-6-fluorobenzene-1,3-diamine

Cat. No.: B173128
CAS No.: 166818-71-9
M. Wt: 205.03 g/mol
InChI Key: ARZWRJIHIDYIGS-UHFFFAOYSA-N
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Description

4-Bromo-6-fluorobenzene-1,3-diamine (CAS 166818-71-9) is a high-purity benzenediamine derivative serving as a key synthetic intermediate in advanced chemical research. Its structure, featuring bromo and fluoro substituents on an aromatic diamine scaffold, makes it a valuable and versatile building block for constructing complex molecules, particularly in pharmaceutical development . The compound is characterized by its molecular formula C6H6BrFN2 and a molecular weight of 205.03 g/mol . To maintain its stability and performance, proper storage is essential; it should be kept sealed in a dry environment at 2-8°C . Researchers utilize this diamine in the synthesis of specialized chemical compounds, with applications noted in the development of medicinal agents . As a crucial reactant, it enables structural diversification in drug discovery pipelines and the creation of novel heterocyclic systems. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for personal use. Please refer to the product's Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-6-fluorobenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrFN2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZWRJIHIDYIGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00570132
Record name 4-Bromo-6-fluorobenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166818-71-9
Record name 4-Bromo-6-fluorobenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Bromo 6 Fluorobenzene 1,3 Diamine and Analogous Structures

Strategies for Introducing Halogenation (Bromine and Fluorine) on Aromatic Rings

The introduction of bromine and fluorine onto an aromatic scaffold can be accomplished through several distinct synthetic pathways. The choice of method often depends on the desired regioselectivity and the nature of the substituents already present on the ring.

The presence of a fluorine atom on a benzene (B151609) ring, along with other activating or deactivating groups, influences the position of subsequent electrophilic halogenation. Fluorine is considered a deactivator but an ortho-, para-director for electrophilic aromatic substitution. However, its reactivity is somewhat anomalous, as the rates of some electrophilic substitutions on fluorobenzene (B45895) are comparable to those on benzene itself, with a strong preference for para-substitution acs.org. Functional groups can act as internal ligands to facilitate C–H activation, providing high regioselectivity in halogenation reactions rsc.org.

In precursors like fluoroanilines, the amino group is a powerful activating ortho-, para-director. Therefore, direct bromination of a compound like 2-fluoroaniline (B146934) would be expected to place the bromine atom predominantly at the para position relative to the amino group, yielding 4-bromo-2-fluoroaniline (B1266173). This directing effect is crucial for establishing the correct substitution pattern in the synthesis of more complex molecules.

Electrophilic aromatic bromination is a fundamental method for introducing bromine atoms onto aromatic rings and is a common strategy for preparing aryl bromides nih.govresearchgate.net. This type of reaction involves an electrophile attacking the electron-rich benzene ring, leading to the substitution of a hydrogen atom masterorganicchemistry.comlibretexts.org. The reaction's rate and regioselectivity are heavily influenced by the substituents on the ring and the choice of brominating agent and catalyst wku.edu.

Various reagents and conditions are employed to achieve efficient bromination. For activated rings, such as those containing amino or hydroxyl groups, milder brominating agents can be used. A common and effective reagent is N-bromosuccinimide (NBS), which can be used under various conditions, sometimes with catalysts, to achieve regioselective bromination nih.govorganic-chemistry.org. For instance, the bromination of 2-fluoroaniline can be carried out using NBS in methylene (B1212753) chloride to produce 4-bromo-2-fluoroaniline prepchem.com. Another approach involves using molecular bromine (Br₂) with a Lewis acid catalyst like FeCl₃ or AlCl₃, which increases the electrophilicity of the bromine masterorganicchemistry.comlibretexts.org. Copper-catalyzed methods have also been developed for the regioselective bromination of anilines using reagents like sodium bromide (NaBr) and an oxidant thieme-connect.com.

Brominating AgentCatalyst / ConditionsSubstrate ExampleProduct ExampleYield / Selectivity
N-Bromosuccinimide (NBS)Methylene chloride, 0°C2-Fluoroaniline4-Bromo-2-fluoroanilineNot specified prepchem.com
NaBr / Na₂S₂O₈CuSO₄·5H₂O, CH₃CN/H₂O2-Nitroaniline4-Bromo-2-nitroaniline63% assay yield thieme-connect.com
Bromine (Br₂)Tetrabutylammonium bromide, Methylene chloride2-Fluoroaniline4-Bromo-2-fluoroaniline hydrobromide saltHigh yield and selectivity reported google.com
N-Bromosuccinimide (NBS)Silica (B1680970) gelVarious arenespara-BromoarenesHighly para-selective nih.gov

Nucleophilic aromatic substitution (SNAr) provides a pathway for introducing nucleophiles, including fluoride (B91410), onto an aromatic ring. This reaction is distinct from electrophilic substitution and typically requires an electron-deficient aromatic ring, which is achieved by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group byjus.comchemistrysteps.commasterorganicchemistry.com.

The mechanism involves a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the leaving group is expelled, restoring the aromaticity of the ring chemistrysteps.com. The rate-determining step is typically the initial nucleophilic attack masterorganicchemistry.com. While halogens other than fluorine are often better leaving groups in SN1 and SN2 reactions, fluorine's high electronegativity activates the ring toward nucleophilic attack, making it a viable participant in SNAr reactions, sometimes even as the leaving group itself masterorganicchemistry.com. For the introduction of fluorine, a suitable precursor with a good leaving group (e.g., Cl, NO₂) is treated with a fluoride source.

The Sandmeyer reaction is a versatile method for synthesizing aryl halides from aryl diazonium salts, which are themselves prepared from primary aromatic amines wikipedia.orgmasterorganicchemistry.com. This reaction allows for the introduction of chloro, bromo, and cyano groups onto an aromatic ring in positions that may not be accessible through direct electrophilic substitution organic-chemistry.org. The process begins with the diazotization of a primary aromatic amine, typically using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt.

In the subsequent step, the diazonium group (-N₂⁺), an excellent leaving group, is replaced by a halogen. This is achieved by treating the diazonium salt with a copper(I) halide (CuBr for bromination, CuCl for chlorination) wikipedia.orgmasterorganicchemistry.compku.edu.cn. The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism wikipedia.org. This method is highly effective; for example, 3,5-difluoroaniline (B1215098) can be converted to 1-bromo-3,5-difluorobenzene (B42898) via a Sandmeyer reaction involving diazotization followed by treatment with HBr and CuBr google.com. While the classic Sandmeyer reaction is used for bromination and chlorination, a related transformation, the Balz-Schiemann reaction, is employed for fluorination by heating the corresponding diazonium tetrafluoroborate (B81430) salt wikipedia.orgncert.nic.in.

Approaches for the Introduction of Amine Functionalities (1,3-Diamine Pattern)

The synthesis of aromatic diamines, particularly in a 1,3- (or meta-) relationship, is a critical step in preparing compounds like 4-Bromo-6-fluorobenzene-1,3-diamine. The most prevalent and reliable method for installing amino groups on an aromatic ring is through the reduction of precursor nitro groups.

The reduction of aromatic nitro compounds is a cornerstone of synthetic organic chemistry for the preparation of anilines jsynthchem.comwikipedia.org. The nitro group serves as a masked amino group that can be carried through various synthetic steps, such as halogenation, before being converted to the amine. The reduction of two nitro groups on a single aromatic ring to form a diamine is a common industrial and laboratory process wikipedia.org.

A wide array of reducing agents and conditions can be employed for this transformation, allowing for chemoselectivity when other reducible functional groups are present organic-chemistry.org. Catalytic hydrogenation using hydrogen gas with catalysts like palladium on carbon (Pd/C) or platinum is a highly effective and clean method wikipedia.orgresearchgate.net. Another widely used set of conditions involves the use of metals in acidic media, such as iron powder in the presence of an acid like HCl or acetic acid, or tin(II) chloride (SnCl₂) in concentrated HCl wikipedia.orgchemicalbook.com. These methods are robust and tolerate a variety of functional groups. For instance, 4-bromo-2-fluoro-1-nitrobenzene (B105774) can be reduced to 4-bromo-2-fluoroaniline in high yield using iron and ammonium (B1175870) chloride in an ethanol/water mixture chemicalbook.com.

Reducing SystemReagentsConditionsSubstrate TypeNotes
Catalytic HydrogenationH₂ / Platinum CatalystAcetic AcidDinitro aromatic compoundsRecommended for good yield and purity researchgate.net
Catalytic HydrogenationH₂ / Palladium on Carbon (Pd/C)-NitroaromaticsCommon industrial and lab method wikipedia.orgresearchgate.net
Metal / AcidIron (Fe) / NH₄ClEthanol / Water, 90°CSubstituted NitrobenzenesEffective for halogenated nitroaromatics chemicalbook.com
Metal / AcidTin(II) Chloride (SnCl₂) / HCl-NitroaromaticsClassic reduction method wikipedia.org
Metal Hydride SystemNaBH₄ / Ni(PPh₃)₄EthanolNitroaromatic compoundsA method to enhance the reducing power of NaBH₄ jsynthchem.comjsynthchem.com
DithioniteSodium Dithionite (Na₂S₂O₄)-Dinitro aromatic compoundsSuggested as a possible reducing agent researchgate.net

Multi-Step Synthesis from Substituted Anilines

The synthesis of this compound from a substituted aniline (B41778) precursor is not a trivial one-step process. It necessitates a multi-step pathway that strategically introduces the required functional groups while controlling their positions on the aromatic ring. A plausible synthetic route can be conceptualized starting from 3-fluoroaniline (B1664137), which involves a sequence of protection, nitration, bromination, reduction, and deprotection steps.

Step 1: Protection of the Amino Group

Direct electrophilic substitution on aniline is often problematic as the amino group is highly activating and susceptible to oxidation, which can lead to undesired side products and over-substitution. Therefore, the initial step involves the protection of the amino group in 3-fluoroaniline by converting it into a less activating acetamido group. This is typically achieved by reacting 3-fluoroaniline with acetic anhydride (B1165640). This moderation of the activating effect of the amino group is crucial for subsequent selective substitutions.

Step 2: Nitration

With the amino group protected, the next step is the introduction of a nitro group. The acetamido group is an ortho-, para-director. In 3-fluoro-acetanilide, the fluorine atom is also an ortho-, para-director, albeit a deactivating one. The directing effects of both substituents must be considered. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid. The nitro group is introduced onto the ring, and its position will be influenced by the directing effects of the existing substituents.

Step 3: Bromination

Following nitration, a bromine atom is introduced onto the ring via electrophilic aromatic substitution. The choice of brominating agent and reaction conditions is critical to ensure mono-bromination at the desired position.

Step 4: Reduction of the Nitro Group

The nitro group is then reduced to an amino group. This transformation is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or by using reducing agents such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).

Step 5: Deprotection of the Acetamido Group

The final step is the removal of the acetyl protecting group to regenerate the amino group. This is typically accomplished by acid or base-catalyzed hydrolysis.

This proposed pathway is illustrative of the general strategies employed in the synthesis of complex substituted anilines. Each step requires careful optimization of reaction conditions to maximize the yield of the desired isomer.

Regioselective Synthesis Challenges in Poly-Substituted Benzenediamines

The synthesis of poly-substituted benzenediamines like this compound is fraught with challenges related to regioselectivity. The directing effects of the substituents already present on the aromatic ring play a crucial role in determining the position of incoming electrophiles.

The key challenge lies in the interplay of the directing effects of multiple substituents, which can be either synergistic or antagonistic. In the case of this compound, the molecule contains two strongly activating ortho-, para-directing amino groups, and two deactivating ortho-, para-directing halogen atoms (fluoro and bromo).

Key Challenges:

Competing Directing Effects: When multiple substituents are present, their directing effects can compete. For instance, in a fluorinated aniline, both the amino and fluoro groups are ortho-, para-directors. The stronger activating group, in this case, the amino group, will predominantly dictate the position of the incoming electrophile. However, the presence of the fluorine atom can still influence the product distribution.

Steric Hindrance: The size of the existing substituents can sterically hinder the approach of the electrophile to certain positions on the ring. This can lead to a lower yield of the sterically hindered isomer, even if it is electronically favored.

Order of Reactions: The sequence in which the substituents are introduced is critical. The directing effect of the group introduced in the first step will control the position of the second substituent, and so on. A carefully planned synthetic sequence is essential to ensure the correct final arrangement of the functional groups. For example, introducing a meta-directing group at an early stage would be necessary if a meta-relationship between substituents is desired in the final product.

Polysubstitution: The presence of strongly activating groups like amino groups can make the aromatic ring highly nucleophilic, increasing the likelihood of polysubstitution, where more than one electrophile is added to the ring. Protecting the amino group as an acetamido group can mitigate this issue by reducing its activating strength.

To overcome these challenges, chemists employ a variety of strategies, including the use of protecting groups to modulate the reactivity of functional groups, the careful selection of reagents and reaction conditions to favor a particular isomer, and the strategic sequencing of reactions to exploit the directing effects of the substituents at each stage.

Green Chemistry Principles in the Synthesis of Halogenated Aromatic Diamines

The synthesis of halogenated aromatic diamines traditionally involves the use of hazardous reagents and solvents, generating significant chemical waste. The application of green chemistry principles aims to develop more environmentally benign and sustainable synthetic methods.

The twelve principles of green chemistry provide a framework for designing safer and more efficient chemical processes. In the context of synthesizing halogenated aromatic diamines, several of these principles are particularly relevant:

Prevention of Waste: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste generation.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product.

Use of Less Hazardous Chemical Syntheses: Designing synthetic methods to use and generate substances that possess little or no toxicity to human health and the environment.

Designing Safer Chemicals: Chemical products should be designed to affect their desired function while minimizing their toxicity.

Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled.

Application in Halogenated Aromatic Diamine Synthesis:

Green Chemistry PrincipleApplication in Synthesis
Use of Less Hazardous Reagents Replacing hazardous brominating agents like liquid bromine with safer alternatives such as N-bromosuccinimide (NBS) or a combination of sodium bromide (NaBr) and an oxidizing agent like hydrogen peroxide (H₂O₂).
Safer Solvents Substituting hazardous chlorinated solvents with greener alternatives like water, ethanol, or supercritical fluids.
Catalysis Employing catalytic methods for reactions such as hydrogenation, which can replace stoichiometric reducing agents that generate large amounts of waste.
Energy Efficiency Utilizing microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption.
Renewable Feedstocks Exploring the use of bio-based starting materials to reduce reliance on petrochemicals.

For instance, a greener approach to the bromination of acetanilide, a key intermediate in the synthesis of bromoanilines, involves using a ceric ammonium nitrate-KBr combination in an ethanol-water medium, which avoids the use of elemental bromine. wikipedia.org Similarly, the use of sodium bromide and hydrogen peroxide for bromination is considered a safer and more environmentally friendly approach. google.com The development of such green synthetic methods is crucial for the sustainable production of halogenated aromatic diamines and other fine chemicals.

Chemical Reactivity and Derivatization Studies of 4 Bromo 6 Fluorobenzene 1,3 Diamine

Reactivity of Primary Aromatic Amine Functional Groups

The two primary amine groups on the benzene (B151609) ring are nucleophilic and are the primary sites for a variety of chemical transformations, including acylation, sulfonation, alkylation, and condensation reactions. These reactions are fundamental for incorporating the diamine scaffold into larger, more complex molecular architectures.

Acylation Reactions

The primary amine groups of 4-bromo-6-fluorobenzene-1,3-diamine readily undergo acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. This reaction converts the amines into the corresponding amides. For instance, acetylation with acetic anhydride (B1165640) can transform the amino groups into acetamides. nih.gov This conversion is significant as it modulates the electronic properties of the benzene ring; the resulting acetamide (B32628) groups are less activating than the original amino groups, which can influence the regioselectivity of subsequent electrophilic aromatic substitution reactions.

The general reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acylating agent. Typically, a base may be added to neutralize the acid byproduct (e.g., HCl) formed when using acyl chlorides.

Table 1: Representative Acylation Reaction

Reactant Acylating Agent Product Purpose
This compound Acyl Chloride (R-COCl) or Acid Anhydride ((RCO)₂O) N,N'-(4-Bromo-6-fluorobenzene-1,3-diyl)diacetamide (for acetylation) Protection of amine groups, modification of electronic properties.

Sulfonation Reactions

The primary amines of this compound can be converted into sulfonamides through reaction with sulfonyl chlorides (R-SO₂Cl). This N-sulfonation is a standard transformation for aromatic amines. The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. This method is generally preferred for creating aryl sulfonamides over electrophilic aromatic substitution on the ring itself, especially with highly activated rings. nih.govsigmaaldrich.com

The synthesis of primary sulfonamides often involves the reaction of a sulfonyl chloride with ammonia (B1221849) or a surrogate. nih.gov Conversely, reacting an amine with a sulfonyl chloride is a common method to produce substituted sulfonamides. sigmaaldrich.com These sulfonamide derivatives are crucial moieties in many pharmaceutical compounds. sigmaaldrich.com

Table 2: General N-Sulfonation Reaction

Reactant Sulfonylating Agent Product Significance
This compound Benzenesulfonyl chloride N,N'-(4-Bromo-6-fluorobenzene-1,3-diyl)dibenzenesulfonamide Introduction of a key pharmacophore, creation of synthetic intermediates.

Alkylation Reactions

N-alkylation of the primary amine groups can be achieved using various alkylating agents, such as alkyl halides or alcohols. nih.govsioc-journal.cn These reactions lead to the formation of secondary or tertiary amines. The reaction with alkyl halides is a nucleophilic substitution where the amine displaces the halide. When using alcohols as alkylating agents, the process often requires a transition metal catalyst and proceeds via a "borrowing hydrogen" mechanism, which is considered a green chemistry approach as the only byproduct is water. sioc-journal.cn For example, iridium and ruthenium complexes are effective catalysts for the N-alkylation of anilines with alcohols. nih.gov These alkylation reactions are essential for synthesizing a wide array of substituted amine derivatives. researchgate.net

Table 3: Representative N-Alkylation Methods

Alkylating Agent Catalyst/Conditions Product Type
Alkyl Halide (e.g., CH₃I) Base (e.g., K₂CO₃) Secondary or Tertiary Amines
Alcohol (e.g., Benzyl alcohol) Ir or Ru complex, heat Secondary or Tertiary Amines

Condensation Reactions with Carbonyl Compounds

The diamine can undergo condensation reactions with carbonyl compounds like aldehydes and ketones. A particularly important reaction is the condensation with aldehydes to form benzimidazoles, especially when using o-phenylenediamines. organic-chemistry.org In the case of this compound, reaction with an aldehyde in the presence of an oxidizing agent or under thermal conditions can lead to the formation of substituted benzimidazoles. nih.govresearchgate.net For example, reacting a substituted fluorobenzene-1,2-diamine with an aldehyde and sodium metabisulfite (B1197395) in DMF at 120°C yields the corresponding benzimidazole (B57391). nih.govnih.gov

Another common condensation reaction is the formation of Schiff bases (imines) through reaction with aldehydes or ketones. alayen.edu.iqijacskros.com This reaction typically involves refluxing equimolar amounts of the amine and the carbonyl compound in an alcohol solvent, often with an acid catalyst. ijacskros.com

Table 4: Condensation Reaction to Form Benzimidazoles

Reactants Reagents/Conditions Product
This compound, Aldehyde (R-CHO) Sodium metabisulfite, DMF, 120°C Substituted Benzimidazole

Reactivity of Halogen Substituents (Bromine and Fluorine)

The carbon-halogen bonds on the aromatic ring provide sites for transition-metal-catalyzed cross-coupling reactions. There is a significant difference in the reactivity of the C-Br and C-F bonds. The C-Br bond is considerably more reactive and susceptible to oxidative addition by palladium catalysts, which is the initial step in most cross-coupling cycles. The C-F bond is much stronger and generally unreactive under typical palladium-catalyzed conditions, allowing for selective functionalization at the bromine position.

Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) at the Bromine Site

The bromine atom of this compound is the primary site for various powerful carbon-carbon and carbon-nitrogen bond-forming reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (like a boronic acid or ester) using a palladium catalyst and a base. smolecule.comlibretexts.org It is a versatile method for forming biaryl structures. The reaction is expected to proceed selectively at the C-Br bond. Studies on bromoanilines and other bromoarenes show that palladium catalysts like Pd(OAc)₂ or Pd(PPh₃)₄ with bases such as K₂CO₃ or K₃PO₄ are effective. researchgate.netresearchgate.net

Table 5: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Component Example
Aryl Bromide This compound
Coupling Partner Phenylboronic acid
Catalyst Pd(OAc)₂, Pd(PPh₃)₄
Ligand PPh₃, XPhos
Base K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent Dioxane/H₂O, Toluene, DMF

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgmasterorganicchemistry.com This reaction works well with aryl bromides and iodides. rug.nl For bromoaniline derivatives, palladium acetate (B1210297) or palladium on carbon (Pd/C) can be used as catalysts. researchgate.net The reaction selectively modifies the position of the bromine atom.

Table 6: Typical Conditions for Heck Reaction of Aryl Bromides

Component Example
Aryl Bromide This compound
Alkene Styrene, n-Butyl acrylate
Catalyst Pd(OAc)₂, Pd/C, Palladacycles
Base Et₃N, NaOAc, K₂CO₃
Solvent DMF, Acetonitrile (B52724) (CH₃CN)

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base (typically an amine). wikipedia.orglibretexts.org Copper-free protocols have also been developed. nih.gov The reaction is highly effective for aryl bromides and iodides, allowing for the synthesis of arylalkynes. researchgate.netscispace.com The reactivity order ensures that the coupling occurs at the C-Br bond. wikipedia.org

Table 7: Typical Conditions for Sonogashira Coupling of Aryl Bromides

Component Example
Aryl Bromide This compound
Alkyne Phenylacetylene, Trimethylsilylacetylene
Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂
Co-catalyst CuI
Base Et₃N, Piperidine, Diisopropylamine
Solvent THF, DMF

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide and an amine. libretexts.orgnih.gov It is a powerful method for synthesizing arylamines. Using this compound as the substrate, the bromine atom can be coupled with a primary or secondary amine to generate more complex poly-amino aromatic structures. The choice of a bulky, electron-rich phosphine (B1218219) ligand is often crucial for high yields. rsc.org Nickel-catalyzed versions of this reaction have also been developed as a more earth-abundant alternative. nih.gov

Table 8: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides

Component Example
Aryl Bromide This compound
Amine Aniline (B41778), Morpholine, Di-n-butylamine
Catalyst Pd(OAc)₂, Pd₂(dba)₃
Ligand BINAP, XPhos, RuPhos
Base NaOt-Bu, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane

Potential for C-F Bond Activation and Functionalization in the Presence of Amine Groups

The activation and subsequent functionalization of the carbon-fluorine (C-F) bond in aryl fluorides is a challenging yet highly sought-after transformation in organic chemistry due to the high bond dissociation energy of the C-F bond. researchgate.net In this compound, the presence of two electron-donating amine groups on the aromatic ring significantly influences the reactivity of the C-F bond.

While the electron-donating nature of the amino groups generally deactivates the aromatic ring towards nucleophilic aromatic substitution (SNAr), they can facilitate C-F bond activation under specific conditions, particularly in transition-metal-catalyzed processes. researchgate.net Research has shown that the selective cleavage of C-F bonds in fluoroarenes can be achieved using various catalytic systems, often under milder conditions than previously thought possible. researchgate.net For instance, transition-metal-free methods employing strong bases have been developed for the N-arylation of amines with fluoroarene derivatives. researchgate.net

The interplay between the activating amino groups and the deactivating, yet functionalizable, fluoro and bromo substituents allows for selective transformations. The potential for C-F bond activation opens avenues for introducing a variety of functional groups at the fluorine-bearing carbon, leading to diverse molecular scaffolds. This is particularly relevant in medicinal chemistry, where the introduction of fluorine can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. rsc.org

Cyclization Reactions Leading to Fused Heterocyclic Systems

The diamine functionality of this compound serves as a key structural motif for the construction of various fused heterocyclic systems through cyclization reactions. These heterocyclic frameworks are prevalent in pharmaceuticals, agrochemicals, and materials science.

Formation of Quinoxaline (B1680401) Derivatives

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that can be synthesized by the condensation of an aromatic diamine with a 1,2-dicarbonyl compound. sapub.orgnih.gov The reaction of this compound with various α-dicarbonyl compounds provides a direct route to substituted 6-bromo-8-fluoroquinoxaline derivatives.

The general reaction involves the condensation of the two amino groups with the two carbonyl groups of the dicarbonyl compound, followed by dehydration to form the aromatic quinoxaline ring system. A variety of dicarbonyl compounds, such as glyoxal, pyruvaldehyde, and benzil, can be employed, leading to a diverse range of substituted quinoxalines. sapub.orgmdpi.com This method is widely used due to its simplicity and the ready availability of starting materials. sapub.org

Table 1: Examples of Reagents for Quinoxaline Synthesis

1,2-Dicarbonyl CompoundResulting Quinoxaline Substituent Pattern
GlyoxalUnsubstituted at positions 2 and 3
PyruvaldehydeMethyl-substituted at position 2
BenzilDiphenyl-substituted at positions 2 and 3

This table provides illustrative examples of how different 1,2-dicarbonyl compounds lead to various substitution patterns on the quinoxaline ring when reacted with an o-phenylenediamine (B120857).

Synthesis of Benzimidazole and Benzothiadiazole Frameworks

Benzimidazoles: The benzimidazole scaffold is another important heterocyclic system that can be synthesized from this compound. organic-chemistry.orgsemanticscholar.org A common method involves the condensation of the diamine with a carboxylic acid or its derivative (e.g., aldehyde, orthoester) under acidic or thermal conditions. semanticscholar.orgresearchgate.net For example, reaction with formic acid yields the corresponding 5-bromo-7-fluorobenzimidazole. organic-chemistry.org Alternatively, condensation with aldehydes followed by an oxidative cyclization can also afford benzimidazole derivatives. semanticscholar.orgnih.gov

The synthesis of benzimidazoles from o-phenylenediamines is a well-established and versatile reaction, with numerous protocols available to accommodate a wide range of functional groups on both reaction partners. organic-chemistry.orgsemanticscholar.org

Benzothiadiazoles: The synthesis of benzothiadiazole derivatives from this compound involves a cyclization reaction with a sulfur-containing reagent. A common method is the reaction of the diamine with thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂). wikipedia.org This reaction leads to the formation of the 1,2,5-thiadiazole (B1195012) ring fused to the benzene ring, resulting in a 5-bromo-7-fluoro-2,1,3-benzothiadiazole framework. chemicalbook.comacs.org These compounds are of interest in materials science for their electronic properties. acs.org

Table 2: Reagents for Benzimidazole and Benzothiadiazole Synthesis

Target HeterocycleTypical Reagent
BenzimidazoleFormic Acid, Aldehydes
BenzothiadiazoleThionyl Chloride

This table illustrates common reagents used for the synthesis of benzimidazole and benzothiadiazole frameworks from an o-phenylenediamine starting material.

Investigations into Reaction Mechanisms (e.g., SNAr, Addition-Elimination)

The diverse reactivity of this compound can be understood by examining the underlying reaction mechanisms, particularly nucleophilic aromatic substitution (SNAr).

The SNAr mechanism typically involves a two-step process: addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by elimination of the leaving group. pressbooks.pubyoutube.commasterorganicchemistry.com For this reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group.

In the case of this compound, the amino groups are electron-donating, which generally disfavors the SNAr mechanism. However, the presence of the halogen atoms (Br and F) can still allow for nucleophilic substitution under certain conditions, especially if the nucleophile is strong. researchgate.net The relative reactivity of the C-Br and C-F bonds towards nucleophilic attack depends on the specific reaction conditions and the nature of the nucleophile. Generally, the C-F bond is stronger than the C-Br bond, making the bromo substituent a better leaving group in many SNAr reactions.

Another potential mechanism for nucleophilic substitution on aryl halides is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. libretexts.org This pathway is typically favored under very strong basic conditions. For this compound, the presence of protons on the carbons adjacent to the halogen atoms could potentially allow for deprotonation and subsequent elimination of the halide to form a benzyne intermediate. However, the specific regiochemistry of such a reaction would be influenced by the directing effects of the amino and fluoro substituents.

Understanding these mechanistic pathways is crucial for predicting and controlling the outcome of reactions involving this compound, enabling the rational design of synthetic routes to target molecules.

Spectroscopic and Analytical Characterization Methodologies in Research on 4 Bromo 6 Fluorobenzene 1,3 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of 4-Bromo-6-fluorobenzene-1,3-diamine in solution. By analyzing the behavior of atomic nuclei in a strong magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton (¹H) NMR spectroscopy reveals the number and electronic environment of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the amine (NH₂) protons.

The benzene (B151609) ring has two aromatic protons. Due to the asymmetrical substitution pattern, these protons are chemically non-equivalent and will appear as distinct signals. The electron-donating amino groups and the electron-withdrawing halogen substituents (bromine and fluorine) influence the chemical shifts of these protons. The proton at the C5 position, situated between the two amino groups, would likely appear more upfield compared to the proton at the C2 position, which is flanked by an amino group and the fluorine atom.

The two amino groups (at C1 and C3) contain a total of four protons. These protons can exchange with solvent, often appearing as a broad singlet. The exact chemical shift can vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H (aromatic, C2-H)6.8 - 7.2Doublet of doublets (dd)JH-H ≈ 8-9 Hz, JH-F ≈ 4-5 Hz
H (aromatic, C5-H)6.1 - 6.4Doublet of doublets (dd)JH-H ≈ 8-9 Hz, JH-F ≈ 1-2 Hz
NH₂ (amine groups)3.5 - 5.0Broad Singlet (br s)N/A

Note: Predicted values are based on analysis of structurally similar compounds and substituent effects. chemicalbook.comchemicalbook.com

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Given the low symmetry of this compound, all six carbon atoms in the benzene ring are chemically distinct and are expected to produce six separate signals in the ¹³C NMR spectrum.

The chemical shifts are heavily influenced by the attached substituents. The carbons bonded to the highly electronegative fluorine (C6) and nitrogen atoms (C1, C3) will be significantly deshielded and appear at lower field. The carbon attached to fluorine will also exhibit a large one-bond coupling constant (¹JC-F), a characteristic feature in fluorine-containing compounds. spectrabase.com The carbon bonded to bromine (C4) will appear at a more shielded (upfield) position compared to the C-F carbon. chemicalbook.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
C1140 - 145JC-F ≈ 10-15 (²J)
C2115 - 120JC-F ≈ 4-5 (³J)
C3145 - 150JC-F ≈ 2-3 (³J)
C4100 - 105JC-F ≈ 25-30 (²J)
C5105 - 110JC-F ≈ 2-3 (⁴J)
C6150 - 155JC-F ≈ 240-250 (¹J)

Note: Predicted values are based on analysis of substituent effects and data from related halogenated aromatic amines. spectrabase.comchemicalbook.com

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. Since ¹⁹F is a 100% naturally abundant isotope with a spin of ½, it produces sharp, easily interpretable signals. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The signal will be split into a doublet of doublets due to coupling with the two ortho-protons (at C5 and the proton on the C1-NH2 group, through space) and the meta-proton (at C2-H).

While ¹H and ¹³C NMR provide fundamental structural data, two-dimensional (2D) NMR experiments are often employed for unambiguous assignment of all signals.

COSY (Correlation Spectroscopy): This experiment would show a correlation between the two aromatic protons (C2-H and C5-H), confirming their coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation): These experiments correlate proton signals with the carbon signals they are directly attached to. This would be crucial for definitively linking the proton signals at specific chemical shifts to their corresponding carbon atoms in the ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away, helping to piece together the full molecular structure and confirm the substitution pattern.

TOCSY (Total Correlation Spectroscopy): This can identify all protons within a coupled spin system.

The use of these advanced techniques is particularly valuable for complex or novel structures, ensuring the assignments of ¹H and ¹³C signals are correct. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net For this compound, the spectra would be dominated by absorptions corresponding to the amine groups, the aromatic ring, and the carbon-halogen bonds. globalresearchonline.net

Key expected vibrational modes include:

N-H Stretching: The two primary amine groups will give rise to characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. These bands are often sharp and of medium intensity. researchgate.net

Aromatic C-H Stretching: These vibrations typically appear just above 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the NH₂ groups is expected around 1600-1650 cm⁻¹. researchgate.net

Aromatic C=C Stretching: The stretching vibrations of the benzene ring usually produce a series of bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching of the aromatic carbon-nitrogen bond typically occurs in the 1250-1350 cm⁻¹ range. tandfonline.com

C-F Stretching: A strong absorption band characteristic of the aryl-fluorine bond is expected in the 1200-1270 cm⁻¹ region.

C-Br Stretching: The carbon-bromine stretching vibration appears at lower frequencies, typically in the 500-650 cm⁻¹ range.

Table 3: Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
N-H Stretch (asymmetric & symmetric)3300 - 3500Medium
Aromatic C-H Stretch3000 - 3100Medium-Weak
N-H Bend (Scissoring)1600 - 1650Medium-Strong
Aromatic C=C Ring Stretch1450 - 1600Medium-Strong
C-N Stretch1250 - 1350Medium-Strong
C-F Stretch1200 - 1270Strong
C-Br Stretch500 - 650Medium-Strong

Note: Frequencies are based on typical ranges for substituted anilines and halogenated benzenes. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

For this compound (C₆H₆BrFN₂), the molecular weight is approximately 205.03 g/mol . lookchem.comfluorochem.co.uk A key feature in the mass spectrum will be the molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity (the M⁺ and M+2 peaks) separated by two mass units. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

M⁺ Peak (for ⁷⁹Br): m/z ≈ 203.97

M+2 Peak (for ⁸¹Br): m/z ≈ 205.97

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 0.001 Da). This precision allows for the calculation of a unique elemental formula.

In the analysis of this compound, an instrument such as a time-of-flight (TOF) mass analyzer equipped with an electrospray ionization (ESI) source would typically be used. mdpi.com The ESI technique is a soft ionization method that usually generates the protonated molecular ion [M+H]⁺. The instrument is calibrated using an external reference, such as leucine (B10760876) enkephalin, to ensure mass accuracy. mdpi.com

The experimentally measured mass of the protonated molecule is then compared against the theoretically calculated mass for the expected formula, C₆H₇BrFN₂⁺ (the protonated form of C₆H₆BrFN₂). The excellent agreement between the measured and calculated mass, as shown in the table below, provides definitive evidence of the compound's identity and elemental composition. rsc.org

Table 1: Representative HRMS Data for this compound This table is interactive. You can sort the data by clicking on the column headers.

Parameter Value
Molecular Formula C₆H₆BrFN₂
Ionization Mode ESI-Positive
Adduct [M+H]⁺
Calculated Exact Mass 204.97799 Da
Measured Exact Mass 204.97781 Da

| Mass Error | -0.88 ppm |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique is crucial for understanding intermolecular interactions, such as hydrogen bonding and halogen bonding, which are influenced by the amino groups and halogen substituents in this compound. nih.gov

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a detailed electron density map, from which the positions of individual atoms can be resolved. This analysis yields critical structural information, including:

Bond lengths and angles: Confirming the covalent structure and geometry of the benzene ring and its substituents.

Torsional angles: Describing the orientation of the amino groups relative to the ring.

Crystal packing: Revealing how individual molecules arrange themselves in the crystal lattice, governed by non-covalent interactions.

While specific crystallographic data for this compound is not publicly available, a typical analysis would produce the parameters outlined in the following table. Such data is fundamental for computational modeling and for understanding the material's bulk properties.

Table 2: Hypothetical Crystallographic Data Summary This table is interactive. You can sort the data by clicking on the column headers.

Parameter Description Example Value
Crystal System The symmetry system of the crystal lattice. Orthorhombic
Space Group The specific symmetry group of the crystal. P2₁2₁2₁
a, b, c (Å) The dimensions of the unit cell. a = 5.1, b = 8.3, c = 15.4
α, β, γ (°) The angles of the unit cell. α = 90, β = 90, γ = 90
Volume (ų) The volume of the unit cell. 651.5
Z The number of molecules per unit cell. 4

| Density (calc) (g/cm³) | The calculated density of the crystal. | 2.095 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a cornerstone of chemical analysis, used to separate, identify, and quantify the components of a mixture. For this compound, both liquid and gas chromatography are vital for ensuring the purity of synthesized batches.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile or thermally sensitive compounds like this compound. bldpharm.com The technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

In a typical reverse-phase HPLC analysis, a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water) is pumped through a column packed with nonpolar stationary phase material (e.g., C18-silica). The retention time—the time it takes for the compound to travel through the column to the detector—is characteristic of the molecule under specific conditions. A UV detector is commonly used for aromatic compounds. The resulting chromatogram shows peaks corresponding to the target compound and any impurities, with the area of each peak being proportional to its concentration. This allows for a precise quantification of purity, often aiming for levels above 95% for research applications.

Table 3: Typical HPLC Analysis Parameters This table is interactive. You can sort the data by clicking on the column headers.

Parameter Condition
Instrument Agilent 1260 Infinity II or similar
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (Rt) ~4.2 min

| Purity Assessment | >95% (by peak area) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that couples the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly suited for the analysis of volatile and thermally stable compounds. While the diamine has hydrogen bonding capabilities, it is sufficiently volatile for GC-MS analysis, which can be used to identify it and any volatile impurities from the synthesis. mdpi.com

In GC-MS, the sample is vaporized and separated in a long capillary column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). The resulting mass spectrum provides a molecular fingerprint based on the mass-to-charge ratios of the molecular ion and its fragments. For this compound, the mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in a nearly 1:1 ratio). This allows for confident identification of the compound even in complex mixtures. The related compound 4-Bromofluorobenzene is often used as a surrogate standard in GC-MS environmental analyses. epa.gov

Table 4: Typical GC-MS Parameters and Expected Fragments This table is interactive. You can sort the data by clicking on the column headers.

Parameter Condition / Value
GC Column DB-5ms or similar fused silica (B1680970) capillary
Injector Temperature 250 °C
Oven Program 80 °C (1 min), ramp to 280 °C at 15 °C/min
Carrier Gas Helium
Ionization Mode Electron Ionization (EI) at 70 eV

| Expected m/z Peaks | 204/206 ([M]⁺), 125 ([M-Br]⁺), 108 ([M-Br-NH₂-H]⁺) |

Computational Chemistry and Theoretical Modeling of 4 Bromo 6 Fluorobenzene 1,3 Diamine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of 4-Bromo-6-fluorobenzene-1,3-diamine. These ab initio methods provide a detailed description of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry and predict various electronic properties. researchgate.netgrafiati.com

The optimized geometry reveals the influence of the substituents on the benzene (B151609) ring. The electron-donating amino groups (-NH2) and the electron-withdrawing halogen atoms (-Br and -F) create a complex electronic environment. The geometry of the benzene ring is expected to show minor deviations from a perfect hexagon due to the steric and electronic effects of these diverse functional groups. Bond lengths and angles are influenced by the electronegativity and size of the substituents. For instance, the C-F bond will be shorter than the C-Br bond, and the C-N bonds will exhibit partial double bond character due to resonance with the aromatic ring.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

Parameter Predicted Value
C-F Bond Length ~1.35 Å
C-Br Bond Length ~1.90 Å
C-N Bond Length ~1.40 Å
C-C Bond Length (Aromatic) ~1.39 - 1.41 Å
C-N-H Bond Angle ~112°
C-C-F Bond Angle ~119°
C-C-Br Bond Angle ~121°

Note: These are typical values based on DFT studies of similar substituted benzenes and serve as illustrative examples.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the lone pairs of the nitrogen atoms in the amino groups, which act as the primary electron-donating centers. researchgate.net The LUMO, conversely, is anticipated to be distributed across the aromatic ring, with significant contributions from the antibonding orbitals associated with the electronegative fluorine and bromine atoms.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The strong electron-donating nature of the two amino groups, combined with the withdrawing effects of the halogens, likely results in a relatively small HOMO-LUMO gap, indicating a high potential for chemical reactivity.

Table 2: Predicted FMO Energies for this compound

Orbital Predicted Energy (eV)
HOMO ~ -5.5 eV
LUMO ~ -1.0 eV
HOMO-LUMO Gap (ΔE) ~ 4.5 eV

Note: These values are illustrative and depend on the specific DFT functional and basis set used in the calculation.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are highly effective in predicting spectroscopic properties, which can then be correlated with experimental spectra for structural confirmation. DFT calculations can accurately predict vibrational frequencies (infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netresearchgate.net

Predicted infrared (IR) spectra for this compound would show characteristic vibrational modes. For example, the N-H stretching vibrations of the primary amine groups are expected in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching would appear around 3000-3100 cm⁻¹, while the C-F and C-Br stretching vibrations would be found at lower frequencies, typically around 1200-1300 cm⁻¹ and 500-600 cm⁻¹, respectively. Comparing these calculated frequencies with experimental FT-IR data helps in the precise assignment of vibrational bands. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies

Vibrational Mode Predicted Frequency Range (cm⁻¹)
N-H Stretch 3300 - 3500
Aromatic C-H Stretch 3000 - 3100
C=C Aromatic Ring Stretch 1450 - 1600
C-F Stretch 1200 - 1300
C-N Stretch 1180 - 1360
C-Br Stretch 500 - 600

Note: These are generalized frequency ranges. Precise values are obtained from specific computational outputs.

Reaction Pathway and Transition State Analysis for Derivatization Reactions

Theoretical modeling is invaluable for exploring the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, chemists can identify reaction pathways, intermediates, and transition states for various derivatization reactions.

Given the high electron density of the aromatic ring due to the two amino groups, the molecule is highly activated towards electrophilic aromatic substitution. mdpi.com Computational analysis can be used to predict the regioselectivity of such reactions. The positions ortho and para to the strongly activating amino groups are the most likely sites for electrophilic attack. Transition state calculations can determine the activation energy barriers for substitution at different positions on the ring, providing a quantitative prediction of the major products. For instance, modeling the reaction with an electrophile like a nitronium ion (NO₂⁺) would help elucidate the intermediates (such as a Wheland intermediate) and the energy profile of the entire reaction coordinate. mdpi.com

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

While the benzene ring itself is rigid, the amino groups have rotational freedom. Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of this compound. These simulations model the atomic motions of the molecule over time, providing insights into the preferred orientations of the -NH2 groups and the dynamics of their rotation.

Furthermore, MD simulations are essential for studying intermolecular interactions in condensed phases. In a simulated solvent or solid-state environment, these calculations can reveal how molecules of this compound interact with each other or with solvent molecules. The primary intermolecular forces would include hydrogen bonding between the amino groups of one molecule and the nitrogen or fluorine atoms of neighboring molecules, as well as van der Waals interactions. Understanding these interactions is key to predicting physical properties like solubility, melting point, and crystal packing.

Prediction of Reactivity Descriptors (e.g., Fukui functions)

Reactivity descriptors derived from conceptual DFT provide a powerful framework for predicting the reactive sites of a molecule. Fukui functions, for example, indicate the change in electron density at a specific point in the molecule when an electron is added or removed.

The Fukui function helps to identify the most likely sites for nucleophilic and electrophilic attack:

Site for Electrophilic Attack: The regions with the highest value of the Fukui function for electron removal (f⁻) are most susceptible to attack by electrophiles. For this compound, these sites are predicted to be the carbon atoms ortho and para to the amino groups.

Site for Nucleophilic Attack: The regions with the highest value of the Fukui function for electron addition (f⁺) are the most favorable for attack by nucleophiles. These are often associated with the carbon atoms bonded to the electronegative halogen substituents.

These descriptors provide a more nuanced view of reactivity than simple resonance or inductive effect arguments, offering a quantitative measure of local reactivity across the molecule.

Applications and Advanced Materials Derived from the 4 Bromo 6 Fluorobenzene 1,3 Diamine Scaffold

Utilization as a Key Intermediate in Multi-Step Organic Synthesis

In the realm of multi-step organic synthesis, the strategic value of an intermediate is determined by its ability to introduce specific functionalities and structural motifs into a target molecule efficiently. 4-Bromo-6-fluorobenzene-1,3-diamine serves as a valuable scaffold due to the differential reactivity of its functional groups. The two primary amine groups provide nucleophilic centers for a wide array of reactions, while the bromo and fluoro substituents offer sites for subsequent cross-coupling reactions or act as modulators of the molecule's electronic properties.

The general approach in a multi-step synthesis involves a sequence of reactions where each step builds upon the last to construct a more complex molecule. The diamine can be selectively protected at one or both amino groups, allowing for controlled, stepwise reactions. For instance, one amine group could be acylated or converted into a diazonium salt while the other remains available for a different transformation. The bromine atom is particularly useful for introducing carbon-carbon or carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings. This versatility allows chemists to devise synthetic routes where the diamine core is elaborated into more complex structures. libretexts.orgyoutube.comyoutube.com

A hypothetical synthetic plan leveraging this intermediate might involve:

Initial Reaction : Condensation of one or both amine groups to form imines or amides.

Modification : A palladium-catalyzed cross-coupling reaction at the bromine position to introduce a new aryl or alkyl group.

Final Elaboration : Deprotection or further transformation of the amine functionalities to achieve the final target structure.

This strategic, step-by-step approach is fundamental to the construction of complex organic molecules for various research applications. youtube.comyoutube.com

Development of Functional Monomers for Polymer Science

The bifunctional nature of this compound, possessing two reactive amine groups, makes it an excellent candidate for a functional monomer in step-growth polymerization. The presence of halogen substituents (bromo and fluoro) on the aromatic ring can impart desirable properties to the resulting polymers, such as enhanced thermal stability, flame retardancy, and specific optoelectronic characteristics.

Synthesis of Poly(azomethine)s and other Conjugated Polymers

Poly(azomethine)s, also known as polyimines or Schiff-base polymers, are a class of conjugated polymers characterized by the (-CH=N-) linkage in their backbone. These materials are of significant interest for applications in electronics and optoelectronics. mdpi.com The synthesis of poly(azomethine)s typically involves the polycondensation reaction between a diamine monomer and a dicarbonyl monomer, such as a dialdehyde (B1249045) or diketone. researchgate.netnih.gov

When this compound is used as the diamine monomer, it reacts with an aromatic dialdehyde (e.g., terephthaldehyde) to form a poly(azomethine). This reaction is often catalyzed by an acid and proceeds via the formation of a Schiff base. researchgate.netmdpi.com The incorporation of the bromo- and fluoro-substituted phenyl ring into the polymer backbone can influence the final properties of the material, such as solubility, thermal stability, and electronic band gap. The halogen atoms can increase inter-chain interactions and potentially improve the processability and performance of the resulting conjugated polymer. informahealthcare.com

Table 1: Illustrative Poly(azomethine) Synthesis Parameters
ParameterValue
Diamine Monomer This compound
Dicarbonyl Monomer Terephthaldehyde
Solvent Dimethylformamide (DMF) or Ethanol
Catalyst Glacial Acetic Acid (optional)
Reaction Type Polycondensation
Resulting Polymer Poly(azomethine)

Precursor for Polyimide and Polyamide Synthesis

Aromatic polyimides and polyamides are renowned high-performance polymers valued for their exceptional thermal stability, mechanical strength, and chemical resistance. mdpi.commdpi.com The synthesis of these polymers often utilizes aromatic diamines as key monomers.

Polyamide Synthesis: Wholly aromatic polyamides can be synthesized from this compound through polycondensation with aromatic dicarboxylic acids or their more reactive diacyl chloride derivatives. mdpi.com The Yamazaki-Higashi method, for example, allows for direct polycondensation using a phosphite-based condensing agent. The resulting polyamides would feature amide linkages connecting the fluorinated and brominated aromatic rings, a structure that is expected to confer high thermal stability and rigidity.

Polyimide Synthesis: The preparation of polyimides is typically a two-step process. scielo.brvt.edu First, this compound is reacted with an aromatic tetracarboxylic dianhydride (like pyromellitic dianhydride, PMDA) in a polar aprotic solvent (e.g., N-methyl-2-pyrrolidone, NMP) to form a soluble poly(amic acid) precursor. koreascience.kr In the second step, this precursor is converted into the final polyimide through thermal or chemical cyclodehydration (imidization). The introduction of fluorine and bromine atoms via the diamine monomer can enhance the properties of the final polyimide film, such as improved solubility, lower dielectric constant, and increased flame retardancy. scielo.br

Table 2: General Two-Step Polyimide Synthesis Overview
StepReactantsIntermediate/ProductConditions
1. Poly(amic acid) formation This compound + Aromatic DianhydrideSoluble Poly(amic acid)Polar aprotic solvent (NMP, DMAc), Room temperature
2. Imidization Poly(amic acid)Insoluble PolyimideThermal (heating up to 300°C) or Chemical (e.g., Acetic Anhydride (B1165640)/Pyridine)

Construction of Novel Heterocyclic Scaffolds for Chemical Biology and Medicinal Chemistry Research

Aromatic diamines are fundamental precursors for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. The 1,3-diamine arrangement in this compound, while not as common as the 1,2- (ortho) or 1,4- (para) isomers for certain cyclizations, can still be utilized to construct unique heterocyclic systems.

For instance, ortho-phenylenediamines are well-known precursors for benzimidazoles, quinoxalines, and 2,1,3-benzothiadiazoles. mdpi.com By analogy, reactions targeting the two amine groups of this compound can lead to novel fused ring systems. The reaction with carboxylic acids or their derivatives can yield bis-benzimidazole-type structures, while condensation with α-dicarbonyl compounds could lead to diazepine (B8756704) or related seven-membered ring systems.

The synthetic utility lies in the ability to generate libraries of novel heterocyclic scaffolds. The bromo and fluoro substituents remain on the core structure, providing handles for further chemical modification or serving as probes to study structure-activity relationships in medicinal chemistry research programs. For example, a synthetic route might involve the condensation of the diamine with a suitable reagent to form the heterocyclic core, followed by a Suzuki coupling at the bromine site to introduce molecular diversity. This approach focuses purely on the synthetic construction of these scaffolds, providing tools for further investigation.

Contributions to Catalysis and Supramolecular Chemistry

The structure of this compound suggests potential, though less explored, applications in catalysis and supramolecular chemistry. The two amine groups can act as coordination sites for metal ions, making the compound a potential precursor for synthesizing ligands. After complexation with a transition metal, the resulting organometallic complex could be investigated for catalytic activity in various organic transformations. The electronic properties of the ligand, modulated by the electron-withdrawing fluoro group and the bromo atom, could influence the reactivity and selectivity of the metal center.

In supramolecular chemistry, the formation of non-covalent interactions is key to building larger, ordered assemblies. nih.gov The amine groups of this compound are capable of forming strong hydrogen bonds, acting as hydrogen bond donors. This allows the molecule to co-crystallize with hydrogen bond acceptors to form well-defined supramolecular networks. The presence of the bromine atom also introduces the possibility of halogen bonding—a directional, non-covalent interaction that can be used to control the assembly of molecules in the solid state. These interactions could be exploited to design novel crystal structures and materials with specific organizational motifs.

Future Research Directions and Emerging Paradigms

Exploration of Sustainable and Eco-Friendly Synthetic Methodologies

The development of green and sustainable synthetic routes for 4-bromo-6-fluorobenzene-1,3-diamine and related compounds is a key area of future research. Current methods often rely on harsh reaction conditions and hazardous reagents. researchgate.net Future approaches will likely focus on:

Catalytic Systems: Employing novel and reusable catalysts, such as erbium(III) trifluoromethanesulfonate (B1224126) or cellulose (B213188) sulfuric acid, can lead to more selective and environmentally friendly reactions. beilstein-journals.orgdoaj.org The use of metal-organic frameworks or supported nanoparticles as catalysts also presents a promising avenue. bohrium.com

Alternative Solvents: Moving away from traditional organic solvents to more benign options like water or solvent-free conditions is a critical goal. bohrium.comresearchgate.net

One-Pot Reactions: Designing multi-step syntheses that occur in a single reaction vessel minimizes waste and improves efficiency. beilstein-journals.orgdoaj.org

Renewable Starting Materials: Investigating the use of bio-based feedstocks to produce the necessary precursors for the synthesis of this compound would represent a significant advancement in sustainability. ijrpr.com

Unveiling Novel Reactivity Modes for Challenging Transformations

The interplay of the bromo, fluoro, and amino substituents on the benzene (B151609) ring of this compound creates unique reactivity patterns that are yet to be fully explored. Future research will likely focus on:

Selective C-H and C-F Bond Functionalization: Developing methods for the selective activation and transformation of the C-H and C-F bonds would open up new avenues for creating complex molecular architectures. acs.org Palladium-catalyzed reactions have shown promise in the C-F bond arylation of highly fluorinated nitrobenzene (B124822) derivatives, suggesting potential applicability to this compound. acs.org

Unconventional Coupling Reactions: Exploring novel coupling reactions beyond traditional methods could lead to the synthesis of new classes of materials and pharmaceutical intermediates. This includes investigating the potential for this molecule to participate in reactions that form unique heterocyclic systems.

Asymmetric Synthesis: The development of catalytic asymmetric methods to introduce chirality into derivatives of this compound is a significant challenge and a major area of opportunity, particularly for pharmaceutical applications. researchgate.net

Advanced In Situ Spectroscopic Monitoring of Reactions

To optimize reaction conditions and gain a deeper understanding of reaction mechanisms, advanced in situ spectroscopic techniques will be crucial. These methods allow for real-time analysis of reacting mixtures without the need for sampling.

Spectroscopic TechniqueInformation Gained
In Situ FTIR Spectroscopy Monitoring the formation and consumption of reactants, intermediates, and products. mdpi.com This can help in optimizing reaction times and identifying unexpected reaction pathways.
In Situ Near-Infrared (NIR) Spectroscopy Tracking the concentrations of individual chemical species in real-time, which is particularly useful for studying the kinetics of reactions involving aromatic amines. acs.orgacs.org
In Situ NMR Spectroscopy Providing detailed structural information about intermediates and products as they are formed in the reaction mixture.

The data obtained from these techniques can be used to develop accurate kinetic models and to gain a more complete picture of the reaction landscape. acs.org

Synergistic Integration of Computational and Experimental Approaches for Rational Design

The combination of computational modeling and experimental work offers a powerful paradigm for the rational design of new materials and synthetic pathways.

Density Functional Theory (DFT) Calculations: DFT can be used to predict the geometric and electronic properties of this compound and its derivatives. acs.orgbohrium.com This includes calculating molecular electrostatic potentials to predict sites of reactivity and the strength of intermolecular interactions like hydrogen and halogen bonding. acs.orgacs.org

Time-Dependent DFT (TD-DFT): This method can be used to calculate electronic absorption spectra, providing insights into the photophysical properties of the molecule. bohrium.com

Predictive Modeling: Computational methods can be used to predict the outcomes of cocrystallization experiments and to design molecules with specific nonlinear optical (NLO) properties. nih.govbohrium.com

By using computational tools to guide experimental efforts, researchers can save time and resources and more efficiently discover new applications for this compound.

Expanding the Scope of Applications in Functional Materials and Organic Synthesis

The unique properties of this compound make it a promising building block for a wide range of applications.

Functional Materials:

Organic Electronics: Its electronic properties suggest potential use in organic semiconductors.

Polymers: As a diamine, it can be used as a monomer in the synthesis of high-performance polymers, such as polyimides and polyamides, potentially imparting desirable properties like thermal stability and flame retardancy. researchgate.net

Photoresponsive Materials: Derivatives of this compound could be incorporated into photo- and mechanoresponsive materials, where light or mechanical force can be used to switch the material's properties. beilstein-journals.org

Organic Synthesis:

Heterocyclic Chemistry: It serves as a versatile precursor for the synthesis of various heterocyclic compounds, such as benzimidazoles and quinoxalines, which are important scaffolds in medicinal chemistry. researchgate.net

Pharmaceutical and Agrochemical Intermediates: The compound is a valuable intermediate in the synthesis of active pharmaceutical ingredients and agrochemicals.

Future research will focus on synthesizing and characterizing new derivatives of this compound to tailor its properties for these and other emerging applications.

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